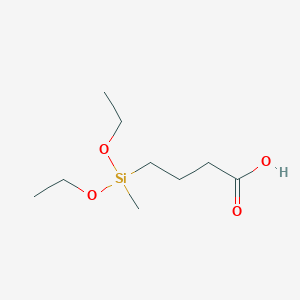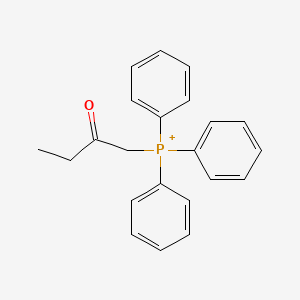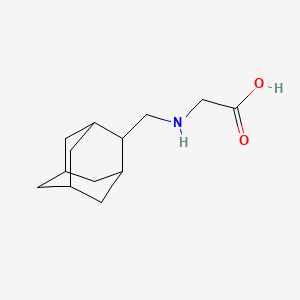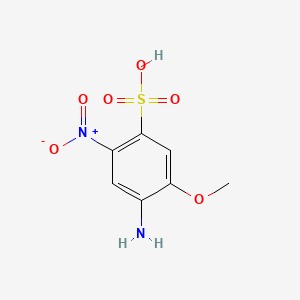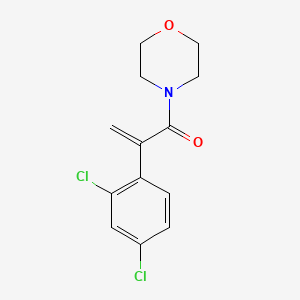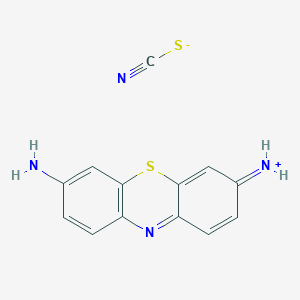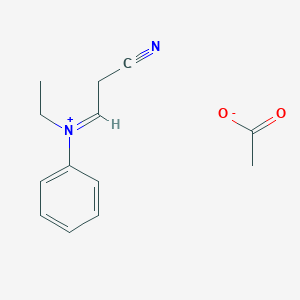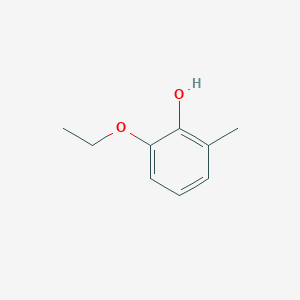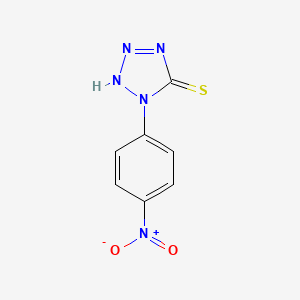
2-(2-Thienyl)ethyl benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)ethyl benzenesulphonate is an organic compound with the molecular formula C12H12O3S2 and a molecular weight of 268.35 g/mol . It is a white to pale yellow solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide . This compound is used as a reagent in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
2-(2-Thienyl)ethyl benzenesulphonate can be synthesized through the reaction of benzenesulfonyl chloride with 2-thiopheneethanol under suitable conditions . The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
2-(2-Thienyl)ethyl benzenesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzenesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to dihydrothiophene derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(2-Thienyl)ethyl benzenesulphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)ethyl benzenesulphonate involves its interaction with molecular targets through its thiophene ring and benzenesulphonate group . The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the benzenesulphonate group can form hydrogen bonds and ionic interactions with amino acid residues . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
2-(2-Thienyl)ethyl benzenesulphonate can be compared with other similar compounds such as:
2-Thiopheneethanol benzenesulfonate: Similar structure but different functional groups.
2-(Thiophen-2-yl)ethyl benzenesulfonate: Similar structure with slight variations in the positioning of functional groups.
The uniqueness of this compound lies in its specific combination of the thiophene ring and benzenesulphonate group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85567-51-7 |
|---|---|
Fórmula molecular |
C12H12O3S2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-thiophen-2-ylethyl benzenesulfonate |
InChI |
InChI=1S/C12H12O3S2/c13-17(14,12-6-2-1-3-7-12)15-9-8-11-5-4-10-16-11/h1-7,10H,8-9H2 |
Clave InChI |
SXYFRONLEKYUEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


